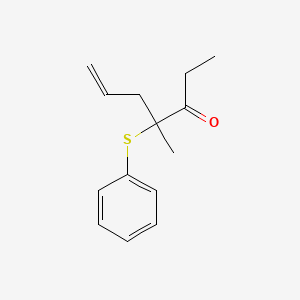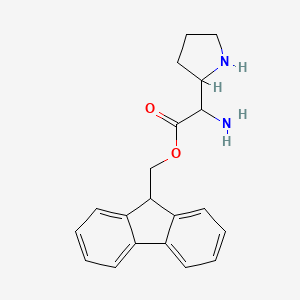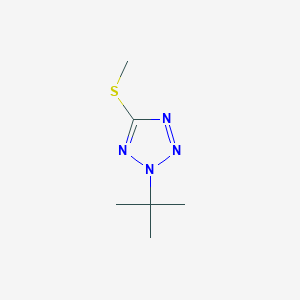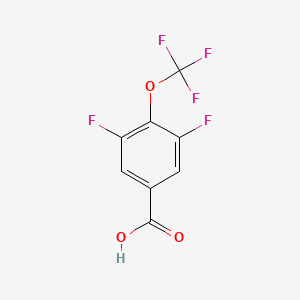
N-(3-nitrophenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-3-phenylpropanamide is an organic compound that features a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-3-phenylpropanamide typically involves the reaction of 3-nitroaniline with 3-phenylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase production rates. Additionally, alternative coupling agents and catalysts that are more sustainable and environmentally friendly may be employed.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-nitrophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions, such as using potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Reduction: 3-aminophenyl-3-phenylpropanamide.
Oxidation: Various oxidized derivatives of the phenyl ring.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)-3-phenylpropanamide largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylpropanamide structure may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-nitrophenyl)-3-phenylpropanamide: Similar structure but with the nitro group in the para position.
N-(3-nitrophenyl)-2-phenylacetamide: Similar structure but with a shorter acetamide chain.
N-(3-nitrophenyl)-3-phenylbutanamide: Similar structure but with a longer butanamide chain.
Uniqueness
N-(3-nitrophenyl)-3-phenylpropanamide is unique due to the specific positioning of the nitro group and the length of the propanamide chain, which can influence its chemical reactivity and biological activity. This compound’s specific structural features may confer unique properties that are not observed in its analogs, making it a valuable compound for further research and development.
Propiedades
Número CAS |
6632-26-4 |
|---|---|
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
N-(3-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H14N2O3/c18-15(10-9-12-5-2-1-3-6-12)16-13-7-4-8-14(11-13)17(19)20/h1-8,11H,9-10H2,(H,16,18) |
Clave InChI |
SRFQIDSDNDEYGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
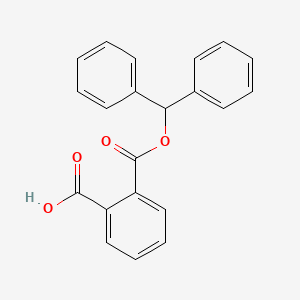
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)

![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)
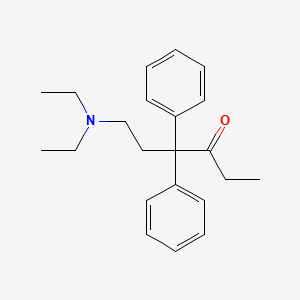
![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)
